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A Note on Nomenclature: The scientific literature predominantly focuses on Eriocalyxin B, a

natural diterpenoid isolated from Isodon eriocalyx. It is presumed that the query for "Calyxin B"

refers to this extensively studied compound. This document will henceforth refer to the

compound as Eriocalyxin B (EriB).

Introduction
Eriocalyxin B (EriB) is an active diterpenoid compound extracted from the medicinal herb

Isodon eriocalyx.[1] It has garnered significant attention within the scientific community for its

potent anti-cancer and anti-inflammatory properties.[2] Extensive research has demonstrated

that EriB exerts its biological effects by modulating a multitude of cellular signaling pathways,

leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of

angiogenesis in various cancer models.[3][4] This technical guide provides a comprehensive

overview of the existing literature on Eriocalyxin B, with a focus on its mechanism of action,

quantitative biological data, and detailed experimental protocols.

Biological Activities and Quantitative Data
Eriocalyxin B has demonstrated significant cytotoxic and anti-proliferative effects across a

range of cancer cell lines. The following tables summarize the quantitative data reported in the

literature.
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Cell Line
Cancer
Type

Assay Type
IC50 Value /
Concentrati
on

Treatment
Duration

Reference

Kasumi-1

Acute

Myeloid

Leukemia

-

Most

sensitive to

EriB

- [5]

SMMC-7721
Hepatocellula

r Carcinoma
MTT Assay

>35 µM (for

EBF7, a

derivative)

48 h [6]

MG63
Osteosarcom

a
CCK-8 Assay 100 µM - [7]

U2OS
Osteosarcom

a
CCK-8 Assay 100 µM - [7]

PC-3

Prostate

Cancer

(androgen-

independent)

MTT Assay 0.25–8 µM 24 h or 48 h [8]

22RV1

Prostate

Cancer

(androgen-

dependent)

MTT Assay 0.25–8 µM 24 h or 48 h [8]

PANC-1,

SW1990,

CAPAN-1,

CAPAN-2

Pancreatic

Adenocarcino

ma

Cytotoxicity

Assay

Potent

cytotoxicity
- [9][10]

Human

Umbilical

Vein

Endothelial

Cells

(HUVECs)

- MTT Assay 50 - 100 nM 48 h [11]
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MDA-MB-231

Triple-

Negative

Breast

Cancer

MTT Assay
0, 1.5 and

3µM
12 h [12]

Cell Line
Effect
Observed

Concentration
Treatment
Duration

Reference

PC-3
42.1% apoptosis

(early and late)
0.5 µM 48 h [8]

22RV1 31% apoptosis 2 µM 48 h [8]

HUVECs

~40% and ~60%

inhibition of tube

formation

50 nM and 100

nM
11 h [11]

MDA-MB-231
Inhibition of cell

growth
0.37 - 100 µM 24 h [12]

Mechanism of Action: Key Signaling Pathways
Eriocalyxin B's anti-cancer effects are mediated through its interaction with several key

intracellular signaling pathways.

NF-κB Signaling Pathway
EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has

been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA

response elements in a noncompetitive manner.[1][13] This inhibition occurs without affecting

the nuclear translocation of NF-κB.[1][13] The direct target of EriB within this pathway has been

identified as the p50 subunit, where it covalently binds to Cysteine 62.[14] This interaction

blocks the transcriptional activity of NF-κB, leading to the downregulation of downstream target

genes that are crucial for cell survival and inflammation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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